molecular formula C14H18FN3S B11743023 [(1-cyclopentyl-1H-pyrazol-4-yl)methyl][(5-fluorothiophen-2-yl)methyl]amine

[(1-cyclopentyl-1H-pyrazol-4-yl)methyl][(5-fluorothiophen-2-yl)methyl]amine

Cat. No.: B11743023
M. Wt: 279.38 g/mol
InChI Key: ICDJMQKSJDSXOZ-UHFFFAOYSA-N
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Description

[(1-cyclopentyl-1H-pyrazol-4-yl)methyl][(5-fluorothiophen-2-yl)methyl]amine is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1-cyclopentyl-1H-pyrazol-4-yl)methyl][(5-fluorothiophen-2-yl)methyl]amine typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, followed by the introduction of the cyclopentyl group. The final step involves the incorporation of the fluorinated thiophene moiety. Common reagents used in these reactions include cyclopentanone, hydrazine hydrate, and 5-fluorothiophene-2-carbaldehyde. The reactions are usually carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

[(1-cyclopentyl-1H-pyrazol-4-yl)methyl][(5-fluorothiophen-2-yl)methyl]amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorinated thiophene moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

[(1-cyclopentyl-1H-pyrazol-4-yl)methyl][(5-fluorothiophen-2-yl)methyl]amine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential as a biochemical probe.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of [(1-cyclopentyl-1H-pyrazol-4-yl)methyl][(5-fluorothiophen-2-yl)methyl]amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • [(1-cyclopentyl-1H-pyrazol-4-yl)methyl][(5-chlorothiophen-2-yl)methyl]amine
  • [(1-cyclopentyl-1H-pyrazol-4-yl)methyl][(5-bromothiophen-2-yl)methyl]amine

Uniqueness

[(1-cyclopentyl-1H-pyrazol-4-yl)methyl][(5-fluorothiophen-2-yl)methyl]amine is unique due to the presence of the fluorinated thiophene moiety, which imparts distinct electronic and steric properties. This uniqueness can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable subject of study in various scientific disciplines.

Properties

Molecular Formula

C14H18FN3S

Molecular Weight

279.38 g/mol

IUPAC Name

N-[(1-cyclopentylpyrazol-4-yl)methyl]-1-(5-fluorothiophen-2-yl)methanamine

InChI

InChI=1S/C14H18FN3S/c15-14-6-5-13(19-14)9-16-7-11-8-17-18(10-11)12-3-1-2-4-12/h5-6,8,10,12,16H,1-4,7,9H2

InChI Key

ICDJMQKSJDSXOZ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)N2C=C(C=N2)CNCC3=CC=C(S3)F

Origin of Product

United States

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